molecular formula C4H5Cl5 B085477 1,1,1,3,4-Pentachlorobutane CAS No. 1071-08-5

1,1,1,3,4-Pentachlorobutane

Cat. No. B085477
CAS RN: 1071-08-5
M. Wt: 230.3 g/mol
InChI Key: WKGSGSWERJVAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,4-Pentachlorobutane is a chlorinated hydrocarbon compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 1,1,1,3,4-Pentachlorobutane is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.

Biochemical And Physiological Effects

1,1,1,3,4-Pentachlorobutane has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause liver damage and kidney damage in animal studies.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,1,1,3,4-Pentachlorobutane in lab experiments is its ability to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. This compound can be used to study the effects of enzyme inhibition on various metabolic processes. However, the main limitation of using this compound is its toxicity. This compound is highly toxic and can cause serious health problems if not handled properly.

Future Directions

There are many future directions for research on 1,1,1,3,4-Pentachlorobutane. One area of research could focus on the development of safer alternatives to this compound for use in scientific research. Another area of research could focus on the development of new methods for the synthesis of this compound that are more environmentally friendly. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various metabolic processes.

Synthesis Methods

The synthesis of 1,1,1,3,4-Pentachlorobutane can be achieved by the reaction of 1,1,1-Trichloro-3,3,3-trifluoropropane with aluminum chloride. This reaction produces a mixture of isomers, including 1,1,1,3,4-Pentachlorobutane.

Scientific Research Applications

1,1,1,3,4-Pentachlorobutane has been widely used in scientific research due to its unique properties. It is mainly used as a solvent for various chemical reactions and as a starting material for the synthesis of other compounds. This compound has been used in the synthesis of pesticides, pharmaceuticals, and other organic compounds.

properties

CAS RN

1071-08-5

Product Name

1,1,1,3,4-Pentachlorobutane

Molecular Formula

C4H5Cl5

Molecular Weight

230.3 g/mol

IUPAC Name

1,1,1,3,4-pentachlorobutane

InChI

InChI=1S/C4H5Cl5/c5-2-3(6)1-4(7,8)9/h3H,1-2H2

InChI Key

WKGSGSWERJVAAR-UHFFFAOYSA-N

SMILES

C(C(CCl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C(C(CCl)Cl)C(Cl)(Cl)Cl

synonyms

1,1,1,3,4-Pentachlorobutane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.